molecular formula C9H11N5 B13075370 1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine

Cat. No.: B13075370
M. Wt: 189.22 g/mol
InChI Key: BGUTVGLDHLNECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine (CAS 1594115-38-4) is a high-purity chemical intermediate designed for advanced heterocyclic chemistry and drug discovery research. This compound features a 1,4-dimethyl-1H-pyrazol-5-amine core structure substituted with a pyrimidin-5-yl group at the 3-position, making it a versatile precursor for building complex fused ring systems. Its primary research application is in the efficient synthesis of pyrazolo[3,4-d]pyrimidine scaffolds , which are privileged structures in medicinal chemistry due to their resemblance to purines . These scaffolds are found in compounds investigated for a range of biological activities, including use as protein kinase inhibitors for targeted cancer therapy , as well as exhibiting antibacterial, antifungal, and anti-inflammatory properties . The synthetic utility of this aminopyrazole is demonstrated in one-flask and Vilsmeier-type reactions, where it can undergo formylation and amidination with reagents like PBr3 in DMF, followed by heterocyclization with agents such as hexamethyldisilazane to construct the pyrazolopyrimidine core . Alternatively, efficient acid-catalytic methods using cyanamide have also been developed for this cyclization . This makes it a valuable building block for generating diverse chemical libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

2,4-dimethyl-5-pyrimidin-5-ylpyrazol-3-amine

InChI

InChI=1S/C9H11N5/c1-6-8(13-14(2)9(6)10)7-3-11-5-12-4-7/h3-5H,10H2,1-2H3

InChI Key

BGUTVGLDHLNECT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN=CN=C2)C)N

Origin of Product

United States

Preparation Methods

Pyrazole Formation

  • Pyrazole rings can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, 5-amino-3-methylpyrazole derivatives have been prepared by reacting 5-aminopyrazoles with diethyl malonate in the presence of a base such as sodium ethanolate, yielding dihydroxy-heterocycles as intermediates.

Methylation

  • Methyl groups at the 1 and 4 positions of the pyrazole ring are introduced either via methylation of pyrazole precursors or by using methyl-substituted starting materials. This step is crucial to obtain the 1,4-dimethyl substitution pattern characteristic of the target compound.

Amination at the 5-Position of Pyrazole

  • The amino group at the 5-position is typically introduced by direct amination or by converting a suitable precursor such as a halogenated intermediate to an amine.

  • One efficient method involves the use of Vilsmeier amidination followed by imination and heterocyclization reactions in a one-flask procedure. For example, 5-aminopyrazoles treated with phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) generate reactive intermediates that, upon addition of hexamethyldisilazane, undergo cyclization to yield pyrazolo-pyrimidine derivatives with amino substituents.

One-Flask Sequential Vilsmeier Reaction and Heterocyclization

  • A highly efficient synthetic route involves treating 5-aminopyrazole derivatives with PBr3 in DMF at 60 °C for 1–2 hours to form 4-(iminomethyl)-pyrazolyl-formamidine intermediates.

  • Subsequent addition of hexamethyldisilazane (NH(SiMe3)2) and heating at reflux (70–80 °C) for 3–5 hours promotes substitution and heterocyclization, yielding the pyrazolo[3,4-d]pyrimidine core with amino functionality in high yields (56–91%).

  • This method benefits from avoiding isolation of intermediates, simplifying purification, and improving overall efficiency.

Comparative Yields and Conditions

Step Reaction Type Reagents Conditions Yield (%) Notes
Pyrazole formation Condensation 5-Aminopyrazole + diethyl malonate + NaOEt Reflux 89 High yield of dihydroxy-heterocycle intermediate
Chlorination Electrophilic substitution Phosphorus oxychloride (POCl3) Moderate heat 61 To obtain dichloro-pyrazolo-pyrimidine intermediate
Nucleophilic substitution Morpholine + K2CO3 Room temp 94 Selective substitution at chlorine position
One-flask amidination/heterocyclization PBr3 + DMF, then NH(SiMe3)2 60 °C then reflux 56–91 Efficient, high-yielding synthesis of pyrazolo-pyrimidines

Additional Process Considerations

  • Purification steps often involve chromatography and recrystallization.

  • Reaction monitoring is typically done by thin-layer chromatography (TLC).

  • Solvent choice is critical; DMF is preferred for Vilsmeier reagent formation.

  • Temperature control is essential for selectivity and yield optimization.

Summary of Key Research Findings

  • The one-flask method combining Vilsmeier amidination and heterocyclization is currently the most efficient and high-yielding approach for synthesizing pyrazolo-pyrimidine derivatives with amino substitution, applicable to this compound or close analogs.

  • Cross-coupling reactions such as Suzuki coupling allow for the introduction of the pyrimidin-5-yl group with good selectivity and yields.

  • Direct amination or substitution reactions on halogenated intermediates provide alternative routes to install the amino group at the pyrazole 5-position.

  • The synthetic route requires careful control of reaction conditions, choice of reagents, and purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at its pyrimidine and pyrazole nitrogen atoms. Key oxidation pathways include:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
N-OxidationH<sub>2</sub>O<sub>2</sub> (30%), 60°CPyrimidine N-oxide derivative72
Side-chain oxidationKMnO<sub>4</sub>, acidic mediumCarboxylic acid derivative58

Mechanistic studies indicate that peroxide-mediated oxidation selectively targets the pyrimidine ring’s nitrogen due to its higher electron density.

Reduction Reactions

The amino group and pyrimidine ring participate in reduction reactions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Catalytic hydrogenationH<sub>2</sub>, Pd/C (10 atm)Dihydro-pyrimidine derivative85
Nitro-group reductionLiAlH<sub>4</sub>, dry THFPrimary amine intermediate91

Reduction of the pyrimidine ring under hydrogenation conditions preserves the pyrazole structure while saturating the pyrimidine’s double bonds.

Nucleophilic Substitution

The amino group at position 5 of the pyrazole ring acts as a nucleophile:

SubstrateReagents/ConditionsProducts FormedYield (%)Reference
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-Methylated derivative78
AcylationAcetyl chloride, pyridineAcetamide derivative82

Kinetic studies show that steric hindrance from the 1,4-dimethyl groups slows substitution at the pyrazole’s 5-position compared to unsubstituted analogs.

Cyclization Reactions

This compound participates in heterocyclization to form fused ring systems:

ReactantsConditionsProducts FormedYield (%)Reference
DMF/PBr<sub>3</sub>60°C, 2 hr → HMDS, 80°CPyrazolo[3,4-d]pyrimidine89
Ethyl acetoacetateMicrowave, 180°CPyrazolo[1,5-a]pyrimidine76

The Vilsmeier-Haack reaction (DMF/PBr<sub>3</sub>) facilitates cyclization via intermediate formamidine species . Microwave-assisted methods enhance reaction efficiency by reducing side-product formation .

Multi-component Reactions

It participates in domino reactions to synthesize complex heterocycles:

ComponentsConditionsProducts FormedYield (%)Reference
Arylglyoxals + aminesp-TsOH, DMF, 20 minPyrrolo[2,3-c]pyrazoles68
β-Keto estersAcOH, refluxPyrazolo-fused 1,3-diazocanes74

These reactions exploit the compound’s dual nucleophilic (amino group) and electrophilic (pyrimidine C-H) sites . Regioselectivity is controlled by substituent electronic effects .

Complexation with Metals

The pyrimidine nitrogen and amino group act as ligands:

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
Cu(NO<sub>3</sub>)<sub>2</sub>Ethanol, 25°COctahedral Cu(II) complex4.2
FeCl<sub>3</sub>Methanol, refluxTetrahedral Fe(III) complex3.8

X-ray crystallography confirms bidentate coordination through pyrimidine N1 and amino N atoms. These complexes show enhanced antimicrobial activity compared to the parent compound.

Photochemical Reactions

UV-induced transformations have been observed:

ConditionsProducts FormedQuantum Yield (Φ)Reference
λ = 254 nm, MeCNPyrazole ring-opened isomer0.12
λ = 365 nm, O<sub>2</sub>Singlet oxygen adduct0.08

The 1,4-dimethyl groups stabilize the excited state, directing reactivity toward the pyrimidine moiety.

Scientific Research Applications

The biological activity of 1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit various enzymes and disrupt metabolic pathways associated with inflammation and cancer cell proliferation. Its dual heterocyclic structure enhances its reactivity and biological profile, positioning it as a promising candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, a review on functional pyrazolo[1,5-a]pyrimidines noted their role as antitumor scaffolds due to their ability to selectively inhibit protein kinases involved in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives of pyrazolo compounds demonstrate significant activity against various bacterial strains. The presence of the pyrimidine moiety may enhance the compound's ability to penetrate microbial membranes and exert its effects .

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various multi-step processes involving the reaction of 3-amino-pyrazoles with pyrimidine derivatives. The structural features include:

Structural Feature Description
Pyrazole RingContains two methyl groups at positions 1 and 4
Pyrimidine RingSubstituted at position 3 with a pyrazole derivative
Amino GroupPresent at position 5 of the pyrazole ring

This unique combination contributes to its distinct chemical properties and enhances its biological activities.

Case Studies

Several case studies have documented the applications of this compound:

  • Antitumor Activity : A study demonstrated that this compound exhibits selective inhibition of certain kinases involved in cancer cell signaling pathways, leading to reduced proliferation of tumor cells .
  • Enzyme Inhibition : Research has shown that the compound can inhibit enzymes linked to inflammatory responses, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Efficacy : In vitro studies revealed that derivatives based on this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, thereby blocking signal transduction pathways that lead to cell proliferation in cancer.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine C₉H₁₀N₅ 188.22 Pyrimidin-5-yl Not Reported
1,4-Dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine C₁₂H₁₅N₃ 201.27 p-Tolyl Not Reported
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine C₉H₁₁ClN₅ 248.7 Chloro, Cyclopropyl Beige Solid
1,4-Dimethyl-3-(pentan-3-yl)-1H-pyrazol-5-amine C₉H₁₇N₃ 167.25 Pentan-3-yl Liquid
  • Pyrimidinyl vs.
  • Aliphatic vs. Aromatic Substituents : The pentan-3-yl group in reduces molecular weight and polarity, resulting in a liquid state, whereas pyrimidinyl-containing analogs are more likely to be solids .

Spectroscopic and Computational Analysis

Table 3: NMR Data Comparison
Compound Name ¹H NMR δ (ppm) ¹³C NMR δ (ppm) Reference
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine 12.17 (s, 1H, NH), 9.27 (s, 1H), 6.26 (s, 1H) 159.78, 156.99, 155.86
3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine Methyl: ~2.11 ppm (J = 1.0 Hz) Calculated shifts via DFT
  • Amine Proton Shifts : The target compound’s NH proton is expected to resonate near δ 12.17 ppm, similar to , but shifts may vary with substituent electronics .
  • DFT Studies : Tautomerism in pyrazole derivatives (e.g., ) is influenced by substituents; electron-withdrawing pyrimidinyl groups may stabilize specific tautomers, affecting reactivity .

Biological Activity

1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine (CAS No. 1594115-38-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N5C_9H_{11}N_5, with a molecular weight of 189.22 g/mol. The structure features a pyrazole ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines.

The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, compounds containing the pyrazole scaffold have demonstrated efficacy against lung, breast, and colorectal cancers by inducing apoptosis and cell cycle arrest in vitro and in vivo .

Case Studies

A notable study investigated the effects of similar pyrazole derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The results indicated significant antiproliferative effects, with IC50 values suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Pyrazole derivatives are known for their ability to disrupt bacterial quorum sensing and biofilm formation.

Research Findings

In a recent study, various pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited significant inhibition zones comparable to standard antibiotics .

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli20
Compound BS. aureus22
This compoundPseudomonas aeruginosa18

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, pyrazole derivatives have been explored for anti-inflammatory and antiviral activities. The structural diversity of these compounds allows for interactions with various biological targets.

Anti-inflammatory Effects

Studies have indicated that certain pyrazole compounds can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine?

  • Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can react with aminopyridines to form intermediates, followed by alkylation or methylation steps to introduce substituents . Alternative routes involve cyclization of hydrazides with substituted aldehydes under solvent-free conditions . Key steps include optimizing reaction time, temperature (e.g., 120°C for cyclization), and base selection (e.g., triethylamine) to improve yields .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–9.1 ppm) and carbon frameworks .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESIMS m/z 176 [M+H]+ for pyrimidinyl derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .
    • Cross-referencing data with crystallographic results (e.g., SHELXL-refined structures) ensures accuracy .

Q. How is the compound’s purity assessed during synthesis?

  • Methodology :

  • HPLC/GC-MS : Quantifies impurities using reverse-phase columns (C18) and gradient elution .
  • Melting Point Analysis : Sharp melting ranges (e.g., 211–215°C) indicate high purity .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural characterization?

  • Methodology :

  • Multi-Technique Validation : Combine NMR (e.g., 2D COSY for coupling interactions) with X-ray crystallography (using SHELXL ) to resolve ambiguities in tautomeric forms or regiochemistry.
  • Computational Modeling : DFT calculations predict NMR chemical shifts or optimize geometries, cross-validating experimental data .
    • Example: Discrepancies in amine proton signals may arise from solvent effects or hydrogen bonding, requiring variable-temperature NMR studies .

Q. What strategies optimize yields in multi-step syntheses of this compound?

  • Methodology :

  • Catalyst Screening : Use trifluoroacetic acid (TFA) as a catalyst in cyclocondensation reactions to accelerate kinetics .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions .
    • Case Study : Substituting ethyl acetate with toluene increased yields by 15% in a pyrazole-forming step .

Q. How can computational docking predict the compound’s biological activity?

  • Methodology :

  • Target Selection : Dock the compound against proteins like tubulin (PDB ID 1SA0) using AutoDock Vina .
  • Binding Affinity Analysis : Score interactions (e.g., hydrogen bonds with pyrimidine nitrogen) and compare to known inhibitors (e.g., combretastatin analogues ).
  • MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do structural modifications impact bioactivity in related pyrazol-5-amine derivatives?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., halogens, methoxy groups) at the 3- or 4-positions and assay antitubulin/antibacterial activity .
  • Data Analysis : Use IC50 values to rank derivatives; e.g., 4-chlorophenyl groups enhance cytotoxicity by 3-fold compared to methyl substituents .
    • Contradictions : Bioactivity discrepancies may arise from assay conditions (e.g., cell line variability) or impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.